molecular formula C21H22N2O B2888513 1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-58-8

1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B2888513
CAS No.: 860789-58-8
M. Wt: 318.42
InChI Key: DYSBWMGZHFBWKP-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline belongs to the pyrroloquinoline family, characterized by a fused pyrrole-quinoline scaffold. Its structure includes a 2,4-dimethylphenyl substituent at position 1, a methoxy group at position 6, and a methyl group at position 2. These substitutions influence its electronic, steric, and pharmacokinetic properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-13-8-9-18(14(2)12-13)23-11-10-16-15(3)22-20-17(21(16)23)6-5-7-19(20)24-4/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBWMGZHFBWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Chemical Name : 1-(2,4-Dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
  • CAS Number : 860789-58-8
  • Molecular Formula : C18H22N2O
  • Molecular Weight : 290.38 g/mol

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antitumor, antimicrobial, and anti-inflammatory properties.

Antitumor Activity

Recent research indicates that derivatives of pyrroloquinoline compounds exhibit significant antitumor effects. For instance, a related compound demonstrated an IC50 value of 0.25–0.78 μM against multiple cancer cell lines, suggesting potent cytotoxicity . The mechanisms often involve the inhibition of key protein kinases associated with cancer progression.

Antimicrobial Properties

In vitro studies have shown that certain pyrroloquinoline derivatives possess antimicrobial activity against a range of pathogens. For example, compounds similar to 1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline have been reported to inhibit the growth of Leishmania donovani, with effective concentrations ranging from 8.36 μM to higher values depending on the specific derivative .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related chemical structures, indicating a possible pathway for therapeutic applications in inflammatory diseases .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have revealed that these compounds can bind effectively to topoisomerase enzymes and other critical proteins involved in cell proliferation and survival .

Case Studies

  • Antileishmanial Efficacy : A study evaluated the in vivo efficacy of a pyrroloquinoline derivative in Balb/c mice infected with Leishmania donovani. The compound showed approximately 56% inhibition of parasite burden in the liver and 61% in the spleen at a dosage of 12.5 mg/kg .
  • Cancer Cell Line Studies : In vitro assessments on various cancer cell lines demonstrated that similar compounds could induce apoptosis through caspase activation pathways. The specific derivative exhibited significant cytotoxicity at low concentrations (IC50 values around 0.54 μM) against breast and lung cancer cells .

Data Tables

Activity Type IC50 Values (μM) Target
Antitumor0.25 - 0.78Various cancer cell lines
Antileishmanial8.36Leishmania donovani
Anti-inflammatoryNot specifiedCOX-2

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features Evidence ID
1-(4-Ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline 4-Ethylphenyl (1), Methoxy (6), Methyl (4) C₂₁H₂₂N₂O 318.41 Ethyl vs. dimethylphenyl
1-(2,4-Dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo... 2,4-Dimethoxyphenyl (1), CF₃ (6), Methyl (4) C₂₁H₁₉F₃N₂O₂ 388.38 Trifluoromethyl enhances lipophilicity
1-(2-Methoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline 2-Methoxyphenyl (1), Methoxy (6), Methyl (4) C₂₀H₂₀N₂O₂ 320.39 Ortho-methoxy substitution
1-(4-Ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c... 4-Ethylphenyl (1), CF₃ (6), Methyl (4) C₂₁H₁₉F₃N₂ 356.40 Trifluoromethyl at position 6

Key Observations :

  • Phenyl Substituents : The 2,4-dimethylphenyl group in the target compound introduces steric bulk compared to 4-ethylphenyl () or 2-methoxyphenyl (). Dimethoxy or trifluoromethyl groups enhance electron-withdrawing effects, altering reactivity and binding affinity.
  • Position 6 Modifications : Methoxy groups (e.g., in ) improve solubility, while trifluoromethyl groups () increase lipophilicity and metabolic stability.

Physicochemical Properties

Available data for analogs:

Compound (CAS) Density (g/cm³) Boiling Point (°C) pKa LogP (Predicted) Evidence ID
860789-33-9 () 1.299 534.5 6.08 ~3.2*
860789-56-6 () N/A N/A N/A ~3.5*
860789-44-2 () N/A N/A N/A ~4.0*

*Predicted LogP values based on substituent contributions: Trifluoromethyl (CF₃) increases LogP by ~1.0 compared to methoxy.

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